molecular formula C17H16ClNO4S B6412823 4-Chloro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261916-17-9

4-Chloro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6412823
CAS No.: 1261916-17-9
M. Wt: 365.8 g/mol
InChI Key: PFBJLTHXSJTXRY-UHFFFAOYSA-N
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Description

4-Chloro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl-derived compound featuring a carboxylic acid group at position 3, a chlorine substituent at position 4, and a pyrrolidin-1-ylsulfonyl moiety at position 3' of the second phenyl ring. This structure combines aromatic, sulfonamide, and heterocyclic elements, making it relevant for pharmaceutical and materials science research.

Properties

IUPAC Name

2-chloro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-16-7-6-13(11-15(16)17(20)21)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBJLTHXSJTXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692328
Record name 4-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-17-9
Record name 4-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The pyrrolidinylsulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxidized biphenyl derivatives.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

4-Chloro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various mechanisms, such as competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs from the evidence:

Structural and Functional Analogues

2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid (BD15720)
  • Molecular Formula : C₁₄H₉F₃O₂
  • Key Features : Biphenyl core with a trifluoromethyl (-CF₃) group at position 2' and a carboxylic acid at position 3.
  • Comparison: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the chlorine and sulfonamide groups in the target compound.
1-Benzyl-4-(2-chloro-phenyl)-pyrrolidine-3-carboxylic acid
  • Molecular Formula: C₁₈H₁₈ClNO₂
  • Key Features : Pyrrolidine ring substituted with benzyl and 2-chlorophenyl groups, with a carboxylic acid at position 3.
  • The pyrrolidine ring in both compounds may confer conformational flexibility, but the sulfonamide in the target compound adds polarity and acidity .
4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid
  • Molecular Formula: C₁₁H₇Cl₂NO₂
  • Key Features : Pyrrole ring with dichlorophenyl and carboxylic acid substituents.
  • Comparison: The pyrrole core is less aromatic than biphenyl, reducing π-π stacking interactions. Dichlorophenyl groups enhance electron-withdrawing effects, which may increase acidity compared to the monosubstituted chlorine in the target compound .

Research Implications

  • Target Compound : The sulfonamide group may enhance binding to serine proteases or kinases, while the chlorine substituent could improve metabolic stability.
  • Analogs :
    • The trifluoromethyl analog (BD15720) is suited for hydrophobic binding pockets .
    • The benzyl-pyrrolidine analog’s steric bulk may limit diffusion but improve selectivity .

Biological Activity

4-Chloro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a complex organic compound belonging to the biphenyl derivatives class. Its structure includes a chloro group, a pyrrolidinylsulfonyl moiety, and a carboxylic acid group, contributing to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H24ClN3O5S, with a molecular weight of approximately 411.0 g/mol. The unique arrangement of functional groups allows for various chemical reactivity and biological interactions.

Structural Features

FeatureDescription
Biphenyl Core Central structure providing stability
Chloro Group Enhances lipophilicity and biological activity
Pyrrolidinylsulfonyl Group Imparts specific binding properties
Carboxylic Acid Group Facilitates solubility and interaction with biological targets

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting the synthesis of key biomolecules.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties by disrupting cellular integrity or inhibiting essential bacterial enzymes.

Research Findings

Recent studies have evaluated the compound's biological activities through various assays. Notable findings include:

  • Anticancer Potential : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains in preliminary tests, indicating its potential use as an antimicrobial agent.
  • Enzyme Inhibition Studies : Research indicates that it may act as an inhibitor for specific enzymes involved in critical metabolic processes.

Case Study 1: Anticancer Activity

A study evaluated the compound's effect on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at varying concentrations. The mechanism was linked to apoptosis induction, as evidenced by increased markers of programmed cell death.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively, supporting its potential use in treating infections caused by these pathogens.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameBiological ActivityUnique Features
4-Chloro-3-(pyrrolidin-1-ylsulfonyl)anilineModerate enzyme inhibitionLacks carboxylic acid group
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridineAntimicrobial propertiesDifferent heterocyclic structure

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